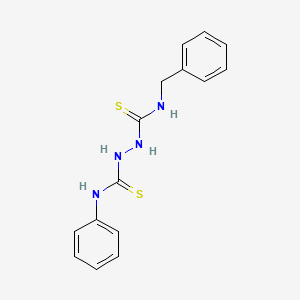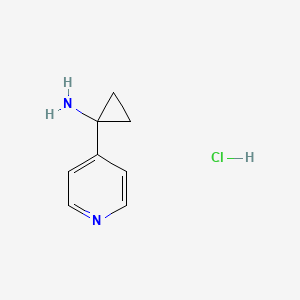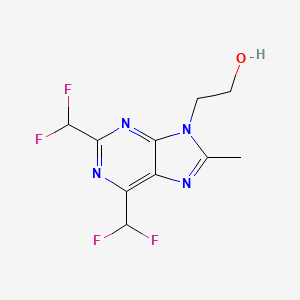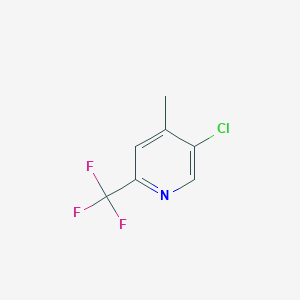![molecular formula C21H12BrCl3N2O3 B12452156 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxazole ring, bromophenyl group, and trichlorophenoxyacetamide moiety, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Bromination: The benzoxazole intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromophenyl group.
Acylation: The brominated benzoxazole is further reacted with 2,4,5-trichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and trichlorophenoxy groups can enhance its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide
- N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide
- N-[2-(2-iodophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the benzoxazole ring and trichlorophenoxyacetamide moiety further distinguishes it from other similar compounds, potentially offering unique properties and applications.
Propriétés
Formule moléculaire |
C21H12BrCl3N2O3 |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C21H12BrCl3N2O3/c22-13-4-2-1-3-12(13)21-27-17-7-11(5-6-18(17)30-21)26-20(28)10-29-19-9-15(24)14(23)8-16(19)25/h1-9H,10H2,(H,26,28) |
Clé InChI |
GAJDAEDLWGZMRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC(=C(C=C4Cl)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12452081.png)

![1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12452095.png)
![N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12452103.png)

![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)

![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)

![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)

